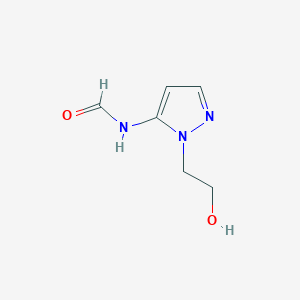
N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide
Overview
Description
N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide typically involves the reaction of 2-hydroxyethylhydrazine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-hydroxyethylhydrazine and formic acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require a catalyst to enhance the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group
Properties
CAS No. |
122589-40-6 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethyl)pyrazol-3-yl]formamide |
InChI |
InChI=1S/C6H9N3O2/c10-4-3-9-6(7-5-11)1-2-8-9/h1-2,5,10H,3-4H2,(H,7,11) |
InChI Key |
SBGVMZDALRWZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCO)NC=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














